Melphalan - 148-82-3

Melphalan

Catalog Number: EVT-274739
CAS Number: 148-82-3
Molecular Formula: C13H18Cl2N2O2
Molecular Weight: 305.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Melphalan is a synthetic, bifunctional alkylating agent used primarily in scientific research to investigate mechanisms of DNA damage, drug resistance, and potential therapeutic targets in various cancer models. Belonging to the nitrogen mustard class of alkylating agents, Melphalan is a phenylalanine derivative of nitrogen mustard. Its bifunctional nature refers to its ability to form cross-links between two strands of DNA. [, , ] This crosslinking disrupts DNA replication and transcription, ultimately leading to cell death. []

Future Directions
  • Developing predictive biomarkers for Melphalan response: Identifying genetic or molecular markers associated with Melphalan sensitivity or resistance can help personalize treatment strategies and improve patient outcomes. [, , ]
  • Investigating novel drug combinations: Exploring synergistic interactions between Melphalan and other targeted therapies, immunotherapies, or epigenetic modulators may lead to more effective treatment regimens. []
  • Optimizing drug delivery systems: Developing innovative approaches like nanoparticle-based delivery systems or antibody-drug conjugates can enhance Melphalan's tumor-specific delivery and reduce systemic toxicity. []
  • Understanding the role of immunogenic cell death: Further research on Melphalan-induced immunogenic cell death can pave the way for developing combination therapies that leverage the immune system to target cancer cells. []
Source and Classification

Melphalan, chemically known as 4-(bis(2-chloroethyl)amino)-L-phenylalanine, is derived from the amino acid phenylalanine. It belongs to the class of alkylating agents, which are characterized by their ability to add alkyl groups to DNA, leading to cross-linking and subsequent disruption of DNA function. This compound is often administered in the form of its hydrochloride salt, enhancing its solubility and stability for clinical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of Melphalan involves several key steps, typically starting from L-phenylalanine. A notable method includes:

  1. Nitration: L-phenylalanine is nitrated using a mixture of nitric and sulfuric acids to produce p-nitro-L-phenylalanine.
  2. Esterification: The nitro compound undergoes esterification with phthalic anhydride to yield N-phthaloyl-p-nitrophenylalanine.
  3. Hydrogenation: The nitro group is reduced to an amino group through hydrogenation, resulting in ethyl N-phthaloyl-p-aminophenylalanine.
  4. Alkylation: The amino group is then alkylated using bis(2-chloroethyl)amine, leading to the formation of Melphalan .

Alternative methods have been developed to enhance yield and purity, including regioselective hydroxyethylation and purification processes that achieve high-performance liquid chromatography (HPLC) purity above 99% .

Molecular Structure Analysis

Structure and Data

Melphalan's molecular formula is C_15H_18Cl_2N_2O_2, with a molecular weight of approximately 305.22 g/mol. Its structure features:

  • A phenyl ring attached to an amino acid backbone.
  • Two chlorine atoms attached to the ethyl groups, which are critical for its alkylating activity.

The stereochemistry around the amino acid backbone contributes significantly to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Melphalan primarily functions through alkylation reactions, where it forms covalent bonds with nucleophilic sites on DNA, particularly at the N7 position of guanine bases. This results in:

  • DNA cross-linking, which prevents DNA strand separation necessary for replication.
  • Induction of apoptosis in cancer cells due to irreparable DNA damage.

Additionally, Melphalan can undergo hydrolysis under certain conditions, leading to the formation of less active metabolites .

Mechanism of Action

Process and Data

The mechanism of action of Melphalan involves several steps:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Melphalan exhibits several notable physical and chemical properties:

  • Appearance: Typically a white or off-white powder.
  • Solubility: Soluble in water when formulated as hydrochloride; limited solubility in organic solvents.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.

Data from studies indicate that Melphalan has a melting point range between 150°C - 160°C .

Applications

Scientific Uses

Melphalan is primarily used in oncology for:

  • Chemotherapy: Treatment of multiple myeloma and ovarian cancer.
  • Combination Therapy: Often used in conjunction with other chemotherapeutic agents or as part of conditioning regimens before stem cell transplantation.
  • Research Applications: Investigated for its potential in drug delivery systems and as a template for developing novel analogs with improved efficacy or reduced toxicity .

Recent studies have explored modifying Melphalan's structure to enhance its cytotoxicity against various cancer cell lines, indicating ongoing research into improving its therapeutic profile .

Introduction to Melphalan: Historical and Structural Foundations

Discovery and Development of Nitrogen Mustard Derivatives

The development of melphalan originated from investigations into nitrogen mustard compounds following World War I. Sulfur mustard gas exposure was observed to cause severe leukopenia and lymphoid tissue destruction, prompting scientific interest in its potential therapeutic applications. Bergel and Stock first synthesized melphalan in 1953 by structurally modifying nitrogen mustard (bis(2-chloroethyl)amine) through conjugation with L-phenylalanine, creating the compound initially designated "L-phenylalanine mustard" [1] [8]. This approach represented a deliberate strategy to leverage the cytotoxic properties of alkylating agents while exploring targeted delivery through amino acid transporters. The foundational work established nitrogen mustards as a distinct class of chemotherapeutic alkylating agents characterized by their bis(2-chloroethyl)amine functional groups [7] [8].

Table 1: Key Nitrogen Mustard Derivatives and Their Development Timeline

CompoundYear DevelopedStructural Innovation
Mechlorethamine1946Parent nitrogen mustard compound
Chlorambucil1952Phenylbutyric acid conjugation
Melphalan1953L-phenylalanine conjugation
Cyclophosphamide1957Phosphoramide cyclic prodrug

Structural Analogy to L-Phenylalanine: Design Rationale

Melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine) incorporates a phenylalanine backbone with a nitrogen mustard moiety attached para to the amino acid side chain. This design specifically exploits mammalian amino acid transport systems, particularly the L-type amino acid transporter 1 (LAT1), which preferentially transports large neutral amino acids including phenylalanine [4] [8]. The structural elements critical to its function include:

  • Amino acid backbone: The L-configuration of phenylalanine enables recognition by LAT1 transporters overexpressed in tumor cells [4].
  • Bis(2-chloroethyl)amine group: Positioned on the aromatic ring, this electrophilic moiety enables DNA alkylation through aziridinium intermediate formation [1] [8].
  • Chiral center: The L-stereochemistry at the α-carbon is essential for biological activity, as evidenced by the significantly reduced cytotoxicity of the D-enantiomer (medphalan) and racemic mixture (sarcolysin) [1] [3].

Research demonstrates that halogen substitutions on the phenyl ring significantly influence LAT1 affinity and selectivity. Ortho-substituted analogs (particularly 2-iodo-L-phenylalanine) exhibit enhanced LAT1 affinity but reduced transport velocity due to steric hindrance [4]. The structural analogy to phenylalanine facilitates tumor-selective uptake while maintaining the DNA crosslinking capability inherent to nitrogen mustards.

Evolution from Sarcolysin to Clinically Approved Forms

The initial racemic mixture of melphalan, known as sarcolysin (merphalan), was developed by Russian researchers Larionov and colleagues in 1955 [1] [8]. Early clinical studies revealed that sarcolysin demonstrated antineoplastic activity against multiple myeloma and other malignancies, but its therapeutic efficacy was limited by variable pharmacokinetics and toxicity profiles attributable to the presence of the inactive D-enantiomer. Resolution of the racemate yielded the therapeutically superior L-enantiomer, melphalan, which exhibited enhanced cellular uptake and targeted cytotoxicity [1] [3].

Table 2: Evolution of Clinically Significant Melphalan Formulations

FormulationBrand NameApproval YearKey Pharmaceutical Advancement
Oral tabletsAlkeran1964 (US)First standardized oral alkylating agent for multiple myeloma
IV lyophilized powderAlkeran1992 (US)Bypassed variable gastrointestinal absorption
Captisol-enabled solutionEvomela2016 (US)Enhanced aqueous solubility and stability
Hepatic delivery systemHepzato2023 (US)Isolated hepatic perfusion for uveal melanoma metastases

Pharmaceutical development addressed significant challenges in melphalan's physicochemical properties:

  • Solubility limitations: The parent compound's poor water solubility (0.2-0.3 mg/mL) necessitated organic co-solvents in early intravenous formulations, which caused vein irritation [3].
  • Stability issues: Rapid hydrolysis in aqueous solutions (half-life <2 hours) was mitigated through lyophilized powder formulations (Alkeran) and later cyclodextrin-based systems (Evomela), which provided shelf-stable products [1] [3].
  • Targeted delivery: The 2023 FDA-approved Hepzato Kit incorporates melphalan within a percutaneous hepatic perfusion system, enabling direct delivery to uveal melanoma metastases while minimizing systemic exposure [1] [3].

The structural refinement from sarcolysin to enantiopure melphalan formulations exemplifies rational drug development, transforming a racemic cytotoxin into a targeted therapeutic agent with specific transporter-mediated uptake mechanisms [1] [3] [8].

Properties

CAS Number

148-82-3

Product Name

Melphalan

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)

InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Practically insoluble in water
Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether
Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether
3.58e-01 g/L
95% ethanol <0.9 (mg/mL)
10% aqueous ethanol 1.3 (mg/mL)
Methanol 2.8 - 5.6 (mg/mL)
Water 1.7 - 2.3 (mg/mL)
Chloroform <1 (mg/mL)
0.1NHCL 9-17 (mg/mL)
0.1 N NaOH 7-10.6 (mg/mL)
Acetone <1 (mg/mL)
pH 4 citrate buffer 2.2 - 2.6 (mg/mL)
pH 9 borate buffer 2.0 - 2.4 (mg/mL)

Synonyms

4-(Bis(2-chloroethyl)amino)phenylalanine
Alkeran
L-PAM
Medphalan
Melphalan
Merphalan
Mustard, Phenylalanine
Phenylalanine Mustard
Sarcolysine
Sarkolysin

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.